BenchChemオンラインストアへようこそ!

2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)-

Cysteine protease inhibition Stereochemistry-activity relationship E-64 analogues

This is the naturally occurring L-trans enantiomer essential for high-affinity inhibition of cathepsins B, L, S, K, and calpains. Unlike the inactive cis or less potent (2R,3R) isomers, only the (2S,3S) configuration delivers the mechanism-based covalent inactivation required for E-64, aloxistatin, and related drug discovery. Any deviation in stereochemistry abolishes biological activity or derails synthetic routes to β-lactam antibiotics. Secure enantiopure starting material to ensure your inhibitor development and stereospecific ring-opening applications proceed with the requisite stereochemical fidelity.

Molecular Formula C6H8O5
Molecular Weight 160.12 g/mol
CAS No. 73889-79-9
Cat. No. B3281635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
CAS73889-79-9
Molecular FormulaC6H8O5
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(O1)C(=O)OC
InChIInChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3/t3-,4-/m0/s1
InChIKeyKAGHUYFLGPUYKE-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Oxiranedicarboxylic Acid, 2,3-Dimethyl Ester, (2S,3S)- (CAS 73889-79-9): Core Identity and Procurement Context


Dimethyl (2S,3S)-oxirane-2,3-dicarboxylate (CAS 73889-79-9), also referred to as (2S,3S)-dimethyl trans-epoxysuccinate, is a chiral C₂-symmetric epoxide diester (C₆H₈O₅, MW 160.12) bearing two activated ester groups on a strained three-membered oxirane ring. It belongs to the trans-epoxysuccinic acid ester family, a compound class recognized for its role as the core pharmacophore in irreversible cysteine protease inhibitors such as E-64 and its clinical derivative aloxistatin (EST) [1]. The (2S,3S) absolute configuration is the naturally occurring L-trans form, first identified as a constituent of the microbial metabolite E-64 from Aspergillus japonicus and subsequently established as the stereochemistry required for high-affinity cysteine protease binding [2]. Its closest commercially relevant analogs include the enantiomeric (2R,3R)-dimethyl ester (CAS 85798-25-0), the cis-configured (2R,3S)-dimethyl ester (CAS 718617-86-8), and the corresponding diethyl ester (CAS 73890-18-3) .

Why Racemic or Misconfigured cis/trans Isomers Cannot Substitute for (2S,3S)-Dimethyl Oxirane-2,3-Dicarboxylate


The oxirane-2,3-dicarboxylate scaffold presents three stereochemical variables—enantiomeric configuration (2S,3S vs. 2R,3R), cis/trans geometry, and ester alkyl group identity—each of which profoundly alters downstream biological activity. The trans-epoxysuccinyl moiety functions as a mechanism-based, covalent inactivator of cysteine proteases, and the (2S,3S) configuration is specifically required for productive inhibitor–enzyme interactions at the S subsites [1]. The (2R,3R) enantiomer exhibits markedly reduced inhibitory potency toward cathepsin B and papain [2], while the cis (2R,3S) isomer is completely inactive as a protease inhibitor [3]. Furthermore, the dimethyl ester serves as a specific synthetic intermediate: its methyl ester protecting groups are readily cleaved under controlled conditions to liberate the free dicarboxylic acid pharmacophore, whereas bulkier esters (e.g., diethyl) alter solubility, crystallinity, and coupling efficiency in downstream amidation steps [4]. Substituting any of these variables—racemic mixture, wrong enantiomer, cis isomer, or alternative ester—will either abolish desired biological activity or derail the synthetic route.

Quantitative Differentiation Evidence: (2S,3S)-Dimethyl Oxirane-2,3-Dicarboxylate vs. Closest Analogs


Enantiomer-Dependent Cysteine Protease Binding: (2S,3S) vs. (2R,3R) Configuration

In a systematic study of trans-epoxysuccinyl-peptide derivatives, the (2S,3S) configuration was demonstrated to be the stereochemical determinant for high-affinity binding to cysteine proteases. Schaschke et al. synthesized matched pairs of E-64 analogues in both (2S,3S) and (2R,3R) configurations and found that binding is 'remarkably favored by the (2S,3S) configuration' [1]. This establishes that the (2S,3S)-dimethyl ester, as the direct synthetic precursor to the (2S,3S)-trans-epoxysuccinyl pharmacophore, is the required enantiomer for producing active cysteine protease inhibitors, whereas the (2R,3R)-dimethyl ester (CAS 85798-25-0) leads to substantially less potent compounds.

Cysteine protease inhibition Stereochemistry-activity relationship E-64 analogues Cathepsin B

cis vs. trans Configuration: Absolute Requirement for Cysteine Protease Inhibitory Activity

The trans geometry of the epoxysuccinate core is an absolute structural requirement for cysteine protease inhibition. Hanada et al. (1978) systematically dissected the E-64 pharmacophore and demonstrated that 'trans-epoxysuccinic acid was essential for the activity' while 'cis-form had no activity' against papain [1]. This binary activity switch means that the cis isomer, commercially available as (2R,3S)-dimethyl oxirane-2,3-dicarboxylate (CAS 718617-86-8, sold by major vendors including Sigma-Aldrich), is completely inert as a protease inhibitor precursor despite being structurally related and often less expensive .

Papain inhibition Epoxysuccinyl stereochemistry cis/trans isomerism E-64 pharmacophore

Second-Order Rate Constant for Cathepsin B Inactivation: (2S,3S) vs. (2R,3R) Diastereomer

The functional consequence of (2S,3S) stereochemistry was quantified in a 1998 FEBS Letters study by Schaschke et al., where an endo-trans-epoxysuccinyl peptide bearing the (2S,3S) configuration inhibited cathepsin B with an apparent second-order rate constant (k₂/Kᵢ) of 1,520,000 M⁻¹ s⁻¹ — described as 'so far the most potent inhibitor among E-64-derived compounds' [1]. Critically, the (2R,3R) diastereomer of the same peptide sequence 'exhibited a significantly lower inhibition potency,' confirming that the stereochemical identity of the epoxysuccinyl core directly translates into quantitative differences in target engagement kinetics [1]. This rate constant serves as a benchmark: any synthetic route starting from the racemic trans mixture or the (2R,3R) enantiomer will produce inhibitors with compromised kinetic performance.

Cathepsin B Second-order rate constant Irreversible inhibition Epoxysuccinyl peptide

EST (Aloxistatin) Diastereomer Potency Ranking: L-trans-Epoxysuccinic Acid as the Optimal Scaffold

Ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST, also known as aloxistatin or E-64d ethyl ester) is a clinically investigated cysteine protease inhibitor for muscular dystrophy. In the foundational synthetic study, the four diastereomers of EST (compounds 1a–1d) were prepared and their rate constants for papain inactivation were measured [1]. Compound 1a, bearing the L-trans-epoxysuccinic acid (i.e., (2S,3S)) and L-leucine moieties, 'showed the most potent activity among them.' This result directly demonstrates that the (2S,3S)-epoxysuccinate core—derivable from (2S,3S)-dimethyl oxirane-2,3-dicarboxylate via ester hydrolysis—is the stereochemical prerequisite for maximal cysteine protease inactivation in a therapeutically relevant context [1].

EST Aloxistatin Muscular dystrophy Papain inactivation Diastereomer comparison

Enantioselective Resolution: Biocatalytic and Diastereomeric Salt Methods Enable Access to Optically Pure (2S,3S) Material

The preparation of enantiomerically pure (2S,3S)-trans-epoxysuccinate esters requires deliberate resolution, as non-stereocontrolled epoxidation of maleate/fumarate yields racemic trans or cis mixtures. Crout et al. (1993) demonstrated that the diethyl ester of racemic trans-epoxysuccinic acid can be resolved via lipase-catalyzed transesterification with heptanol using Rhizopus javanicus lipase, yielding enantiomerically enriched (2S,3S)-diester [1]. For industrial-scale application, the EST synthesis program established that L-arginine serves as an efficient resolving agent, forming a diastereomeric salt with DL-trans-epoxysuccinic acid that crystallizes selectively to afford optically pure L-trans-epoxysuccinic acid [2]. This method is codified in patent EP 0138468 A1, which claims esterification of the resolved diastereomeric salt with a lower alcohol to produce optically active dialkyl trans-epoxysuccinates [3]. The availability of validated resolution protocols directly impacts procurement: material produced via these methods can be certified for enantiomeric excess (ee), whereas non-resolved 'trans' material is racemic.

Chiral resolution Lipase catalysis Diastereomeric salt L-Arginine Enantiomeric purity

Validated Application Scenarios for (2S,3S)-Dimethyl Oxirane-2,3-Dicarboxylate Based on Quantitative Differentiation Evidence


Synthesis of Irreversible Cysteine Protease Inhibitors (E-64 Class and Beyond)

This compound serves as the chiral building block for constructing trans-epoxysuccinyl-peptide inhibitors targeting cathepsins B, L, S, K, and calpains. The (2S,3S) stereochemistry is essential: the (2R,3R) enantiomer yields substantially less potent inhibitors [1], while the cis isomer is completely inactive [2]. Following methyl ester hydrolysis, the liberated (2S,3S)-trans-epoxysuccinic acid can be coupled to peptide or peptidomimetic moieties to access inhibitors with second-order rate constants exceeding 10⁶ M⁻¹ s⁻¹ for cathepsin B [3]. Applications span oncology (tumor invasion/metastasis), musculoskeletal disease (muscular dystrophy via calpain inhibition), and infectious disease (parasitic cysteine proteases).

Precursor to Aloxistatin (EST/E-64d) and Next-Generation Clinical Candidates

Aloxistatin (ethyl ester of E-64c) is an orally bioavailable, membrane-permeable cysteine protease inhibitor that has reached clinical investigation for muscular dystrophy. The synthetic route to aloxistatin proceeds through optically pure L-trans-epoxysuccinic acid, which is directly accessible from the (2S,3S)-dimethyl ester via controlled hydrolysis [1]. Among the four possible diastereomers of the EST scaffold, only the (2S,3S)-L-trans/L-leucine combination (compound 1a) demonstrated maximal papain inactivation potency [1]. Any medicinal chemistry program aiming to develop improved EST analogues must therefore begin with enantiopure (2S,3S)-epoxysuccinate starting material.

Chiral Building Block for β-Lactam Antibiotic Synthesis (Penems and Carbapenems)

The trans-epoxysuccinic acid scaffold has been applied in the synthesis of penem and carbapenem antibiotics, as well as the monobactam carumonam [1]. The (2S,3S)-dimethyl ester provides a protected, activated form of the epoxysuccinate core that can undergo stereospecific ring-opening with nitrogen nucleophiles to construct the β-lactam ring system. The ester protecting groups enable selective manipulation of the two carboxyl functions during the multi-step sequence. This application leverages the same stereochemical integrity that is critical for protease inhibitor synthesis, making procurement of the correct enantiomer equally important for antibiotic development programs.

Enantioselective Synthesis of (2S,3S)-Aziridine-2,3-Dicarboxylic Acid and Related Heterocycles

The (2S,3S)-dimethyl ester serves as a direct precursor to (2S,3S)-aziridine-2,3-dicarboxylic acid, a naturally occurring amino acid derivative with biological significance, via ring-opening with azide followed by Staudinger-type cyclization [1]. The stereochemistry of the oxirane is fully retained during this transformation, meaning that the optical purity of the final aziridine product is entirely dependent on the enantiomeric purity of the starting epoxide. Racemic or misconfigured starting material would produce stereochemically undefined aziridine products unsuitable for biological evaluation.

Quote Request

Request a Quote for 2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.